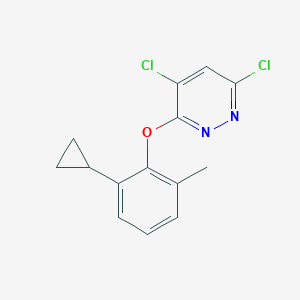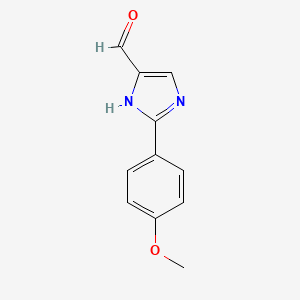
2-bromo-2'-(trimethylsilyl)-1,1'-Biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 2’-(trimethylsilyl)-1,1’-Biphenyl. One common method is the halogen-lithium exchange reaction, where 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is prepared by treating 2’-(trimethylsilyl)-1,1’-Biphenyl with a lithium reagent, followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved selectivity and control over reaction conditions. These systems allow for precise temperature and residence time control, enabling efficient synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl .
化学反応の分析
Types of Reactions
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Lithiation: Typically involves the use of lithium reagents such as n-butyllithium.
Substitution: Common reagents include nucleophiles like methanol and other electrophiles.
Major Products Formed
Lithiation: Produces 2-lithio-2’-(trimethylsilyl)-1,1’-Biphenyl.
Substitution: Results in various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
作用機序
The mechanism of action of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be replaced by a nucleophile through a substitution reaction, while the trimethylsilyl group can act as a protecting group during synthesis .
類似化合物との比較
Similar Compounds
2-bromo-2-(trimethylsilyl)ethylsulfonamides: These compounds share the trimethylsilyl group and bromine atom but differ in their overall structure and reactivity.
2-bromo-2-methylpropane: Another brominated compound that undergoes similar substitution and elimination reactions.
Uniqueness
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler brominated compounds.
特性
分子式 |
C15H17BrSi |
|---|---|
分子量 |
305.28 g/mol |
IUPAC名 |
[2-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-11-7-5-9-13(15)12-8-4-6-10-14(12)16/h4-11H,1-3H3 |
InChIキー |
YIHWOXLLHOCAKZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)

![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

